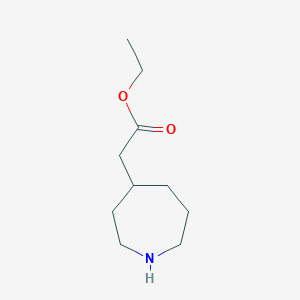
3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol is a chemical compound with the molecular formula C6H13NO3S and a molecular weight of 179.24 g/mol It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol can be achieved through several methods. One common approach involves the DABCO-catalyzed [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane . Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted azetidines.
Aplicaciones Científicas De Investigación
3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol involves its interaction with specific molecular targets. The azetidine ring can act as a bioisostere for amino acids, allowing it to interact with enzymes and receptors in biological systems . The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyazetidine hydrochloride: Similar structure but lacks the methylsulfonyl group.
3-Fluoroazetidine hydrochloride: Contains a fluorine atom instead of the methylsulfonyl group.
3,3-Difluoroazetidine hydrochloride: Contains two fluorine atoms instead of the methylsulfonyl group.
Uniqueness
3-(2-(Methylsulfonyl)ethyl)azetidin-3-ol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable scaffold for various applications.
Propiedades
Fórmula molecular |
C6H13NO3S |
|---|---|
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
3-(2-methylsulfonylethyl)azetidin-3-ol |
InChI |
InChI=1S/C6H13NO3S/c1-11(9,10)3-2-6(8)4-7-5-6/h7-8H,2-5H2,1H3 |
Clave InChI |
WVXMDNAWZAJDHH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCC1(CNC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


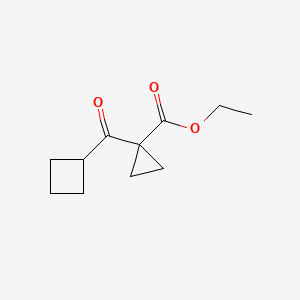
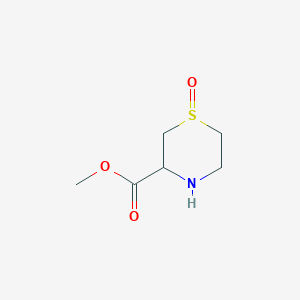
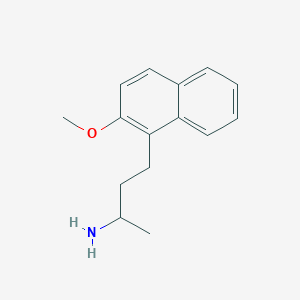
![(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide](/img/structure/B13577936.png)
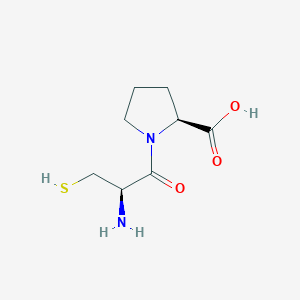
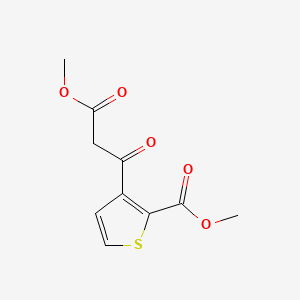
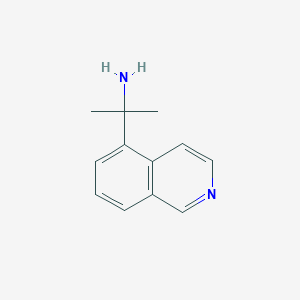
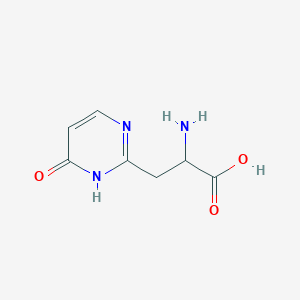
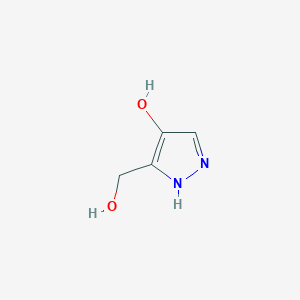
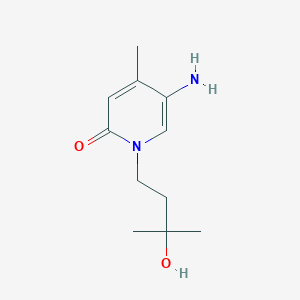
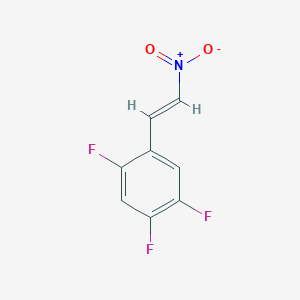
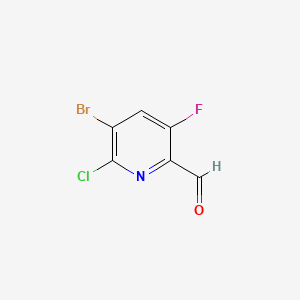
![Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13577994.png)
